
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre and has since been the subject of numerous studies investigating its anti-tumor properties.
作用机制
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its anti-tumor effects through a variety of mechanisms. One of the primary mechanisms of action is the activation of the immune system. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to activate immune cells such as macrophages and natural killer cells, leading to the destruction of tumor cells. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. Additionally, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to increase the expression of genes involved in the immune response and apoptosis.
实验室实验的优点和局限性
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has several advantages as a potential anti-cancer agent. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to be effective against a variety of tumor types, including lung, breast, and colon cancer. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to have a synergistic effect when used in combination with other anti-cancer agents. However, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has a short half-life and is rapidly metabolized in the body, making it difficult to study its pharmacokinetics. Additionally, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of research is the development of more effective formulations of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide treatment. Additionally, research is needed to investigate the potential use of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide in combination with other anti-cancer agents. Finally, research is needed to investigate the potential use of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide in other diseases, such as autoimmune disorders and infectious diseases.
合成方法
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form the intermediate product, which is then reacted with benzenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide.
科学研究应用
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has potent anti-tumor properties and is capable of inducing tumor cell death through a variety of mechanisms. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to activate the immune system, leading to the destruction of tumor cells by immune cells such as macrophages and natural killer cells. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
属性
产品名称 |
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)16-10-14(20-2)8-9-15(16)21-3/h4-10,17H,11H2,1-3H3 |
InChI 键 |
XHFJSQWCTIZFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
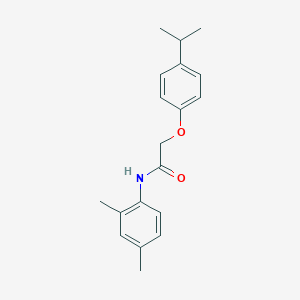
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
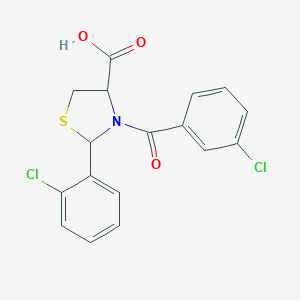
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
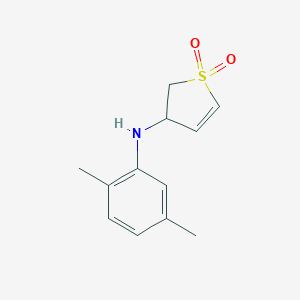
![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)
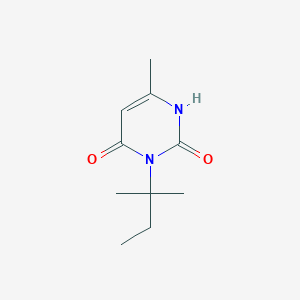
![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)
![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)
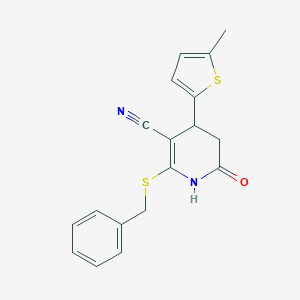
![(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)